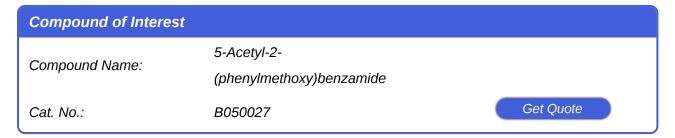


Technical Guide: Solubility and Stability of 5-Acetyl-2-(phenylmethoxy)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **5-Acetyl-2-(phenylmethoxy)benzamide**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols for determining the solubility in various solvents and for assessing its stability under different environmental conditions, in accordance with ICH guidelines. The information presented herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and storage of this compound.

Introduction

5-Acetyl-2-(phenylmethoxy)benzamide (CAS No: 75637-30-8, Molecular Formula: C₁₆H₁₅NO₃, Molecular Weight: 269.29 g/mol) is a crucial chemical intermediate. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in pharmaceutical development and manufacturing. This guide details the methodologies to characterize these properties, ensuring the quality, efficacy, and safety of the final drug product.

Solubility Profile



The solubility of **5-Acetyl-2-(phenylmethoxy)benzamide** is a critical parameter for its use in synthesis and formulation. The following table summarizes its solubility in a range of common solvents at ambient temperature.

Table 1: Solubility of 5-Acetyl-2-(phenylmethoxy)benzamide in Various Solvents at 25°C

Solvent	Solubility Classification	Quantitative Solubility (mg/mL)	
Water	Practically Insoluble	< 0.1	
Ethanol	Sparingly Soluble	5 - 10	
Methanol	Sparingly Soluble	8 - 15	
Acetone	Freely Soluble	50 - 100	
Dichloromethane	Freely Soluble	> 100	
Dimethyl Sulfoxide (DMSO)	Very Soluble	> 200	
5% Hydrochloric Acid	Practically Insoluble	< 0.1	
5% Sodium Hydroxide	Practically Insoluble	< 0.1	

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

- 5-Acetyl-2-(phenylmethoxy)benzamide
- Selected solvents (e.g., water, ethanol, DMSO)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control

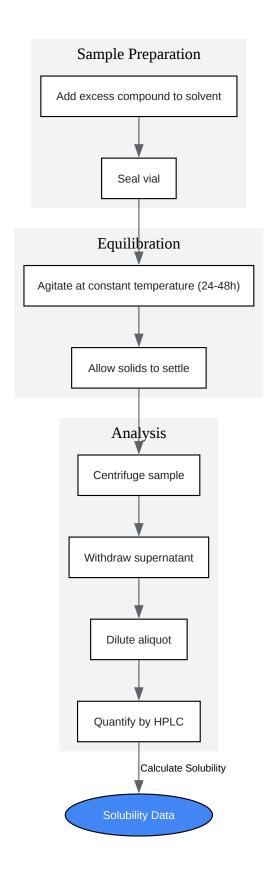


- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

- Add an excess amount of 5-Acetyl-2-(phenylmethoxy)benzamide to a vial containing a
 known volume of the selected solvent. The excess solid should be visible to ensure
 saturation.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
- Centrifuge the samples to further separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of 5-Acetyl-2-(phenylmethoxy)benzamide in the diluted sample using a validated HPLC method.
- Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.





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Solubility Determination Workflow.



Stability Profile

Stability testing is essential to determine the re-test period or shelf life of **5-Acetyl-2-(phenylmethoxy)benzamide**. The studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability of the compound and its sensitivity to moisture.[3][4]

Table 2: ICH Stability Study Conditions and Durations

Study Type	Storage Condition Minimum Duration		
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months	
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 Months	
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	

Table 3: Representative Stability Data for 5-Acetyl-2-(phenylmethoxy)benzamide

Test Parameter	Specification	Initial	6 Months (Accelerated)	12 Months (Long-Term)
Appearance	White to off-white powder	Conforms	Conforms	Conforms
Assay (%)	98.0 - 102.0	99.8	99.5	99.7
Total Impurities (%)	NMT 1.0	0.15	0.25	0.18
Water Content (%)	NMT 0.5	0.1	0.2	0.1



Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Table 4: Forced Degradation Conditions

Condition	Details
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	80°C for 48 hours
Photostability	ICH Q1B conditions

Experimental Protocol for Stability Testing

Materials:

- Multiple batches of 5-Acetyl-2-(phenylmethoxy)benzamide
- Appropriate container closure system simulating the proposed packaging
- Stability chambers with controlled temperature and humidity
- Analytical instrumentation for testing (HPLC, Karl Fischer titrator, etc.)

Procedure:

- Package samples of 5-Acetyl-2-(phenylmethoxy)benzamide from at least three primary batches in the chosen container closure system.
- Place the packaged samples in stability chambers set to the conditions specified in Table 2.
- Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).[4]

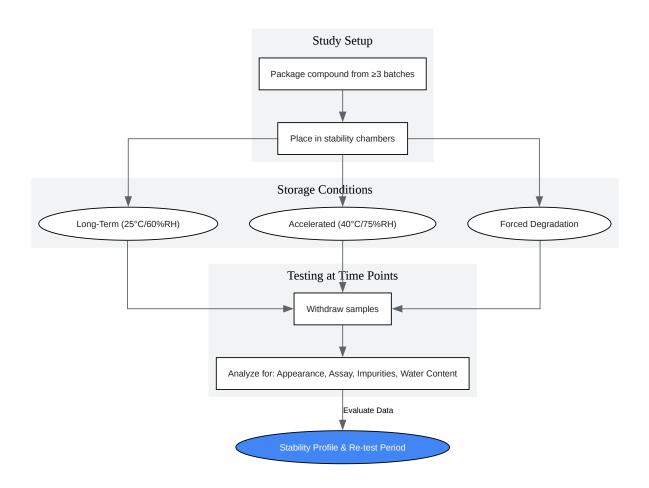
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- For forced degradation studies, expose the compound to the conditions outlined in Table 4.
- At each time point, analyze the samples for key quality attributes, including appearance, assay, degradation products, and water content.
- The analytical methods used should be stability-indicating, meaning they can separate the intact compound from its degradation products.
- Evaluate the data to establish a re-test period and recommend storage conditions.





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ICH Stability Testing Workflow.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of **5-Acetyl-2-(phenylmethoxy)benzamide**. The presented experimental protocols,



based on established scientific principles and regulatory guidelines, are designed to yield reliable data crucial for the successful development and commercialization of pharmaceutical products containing this intermediate. Adherence to these methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, facilitating informed decisions throughout the drug development lifecycle.

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